molecular formula C23H20N2O2 B6107957 3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B6107957
M. Wt: 356.4 g/mol
InChI Key: UBKBDJSXBYHLND-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research field due to its potential in various applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.

Scientific Research Applications

The potential applications of 3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in scientific research are diverse. One of the significant applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been reported to have anti-inflammatory, antifungal, and antibacterial activities.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking cell cycle progression. Additionally, this compound has been reported to inhibit the activity of various enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on various biochemical and physiological processes. This compound has been reported to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, this compound has been shown to reduce the production of various inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, this compound has been reported to have anti-inflammatory, antifungal, and antibacterial activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

The potential future directions for 3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide research are diverse. One of the potential directions is to investigate the molecular mechanism of action of this compound in cancer cells further. Additionally, studies can focus on the development of more efficient synthesis methods to improve the yield and purity of this compound. Furthermore, research can be carried out to investigate the pharmacokinetics and toxicity of this compound in vivo, which will provide valuable information for its potential use in clinical applications.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been reported in various studies. One of the methods involves the reaction of 5-methyl-2-aminobenzoxazole and 4-(3,4-dimethylphenyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography.

properties

IUPAC Name

3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-14-4-11-21-20(12-14)25-23(27-21)17-7-9-19(10-8-17)24-22(26)18-6-5-15(2)16(3)13-18/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKBDJSXBYHLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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